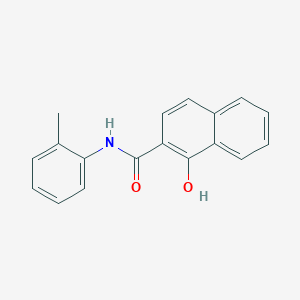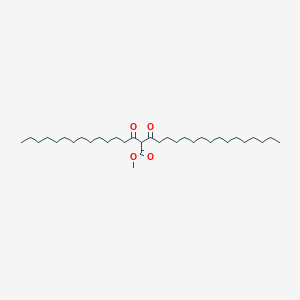![molecular formula C24H22N2O2 B14335155 8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline CAS No. 106569-26-0](/img/structure/B14335155.png)
8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is an organic compound with the molecular formula C24H22N2O2. This compound is characterized by a cyclobutane ring substituted with two 8-quinolinyloxy groups at the 1-position. The presence of the quinoline moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane typically involves the reaction of cyclobutane-1,1-diyldimethanol with 8-hydroxyquinoline. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the quinolinyloxy groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moieties to dihydroquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimalarial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is largely dependent on its interaction with molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis[(8-hydroxyquinolinyl)methyl]cyclobutane: Similar structure but with hydroxy groups instead of quinolinyloxy groups.
1,1-Bis[(8-quinolinyloxy)methyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is unique due to the presence of the cyclobutane ring, which imparts rigidity and distinct steric properties. This rigidity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
106569-26-0 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[[1-(quinolin-8-yloxymethyl)cyclobutyl]methoxy]quinoline |
InChI |
InChI=1S/C24H22N2O2/c1-6-18-8-3-14-25-22(18)20(10-1)27-16-24(12-5-13-24)17-28-21-11-2-7-19-9-4-15-26-23(19)21/h1-4,6-11,14-15H,5,12-13,16-17H2 |
InChI Key |
WWHUXPAYDJPZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=CC3=C2N=CC=C3)COC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

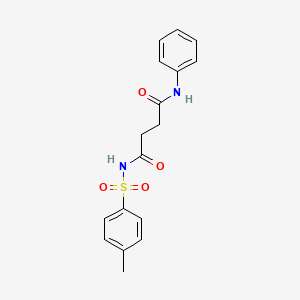
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)



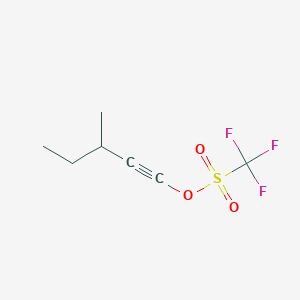
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

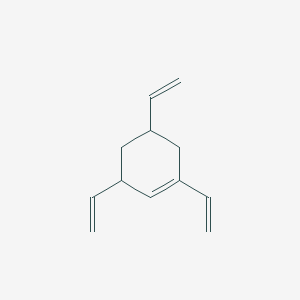
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
